molecular formula C13H20O3 B14544119 Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate CAS No. 62006-38-6

Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate

Cat. No.: B14544119
CAS No.: 62006-38-6
M. Wt: 224.30 g/mol
InChI Key: IMJRRVQFAKLPJM-UHFFFAOYSA-N
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Description

Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl ester and a pentanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate typically involves the esterification of cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexene-1,2-dione or cyclohexene-1-carboxylic acid.

    Reduction: Formation of cyclohexene-1-methanol.

    Substitution: Formation of cyclohexene-1-carboxamide or other substituted derivatives.

Scientific Research Applications

Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-cyclohexene-1-carboxylate: A simpler analog without the pentanoyl group.

    Methyl 1-cyclohexenecarboxylate: Another related compound with similar structural features.

Uniqueness

Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate is unique due to the presence of both the ester and pentanoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these functionalities are required.

Properties

CAS No.

62006-38-6

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 6-pentanoylcyclohexene-1-carboxylate

InChI

InChI=1S/C13H20O3/c1-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16-2/h8,10H,3-7,9H2,1-2H3

InChI Key

IMJRRVQFAKLPJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1CCCC=C1C(=O)OC

Origin of Product

United States

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